molecular formula C9H17N2+ B14592699 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium CAS No. 61267-81-0

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium

Katalognummer: B14592699
CAS-Nummer: 61267-81-0
Molekulargewicht: 153.24 g/mol
InChI-Schlüssel: LANDZJSKBVWEFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dimethyl-3,7-diazabicyclo[331]non-2-en-3-ium is a bicyclic organic compound characterized by its unique structure, which includes two nitrogen atoms within a nine-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium typically involves the Mannich reaction, which is a well-known method for preparing bicyclic compounds. This reaction involves the condensation of a primary or secondary amine with formaldehyde and a compound containing an active hydrogen atom, such as a ketone or aldehyde . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways involved are still under investigation, but its unique structure plays a crucial role in its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which contribute to its reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.

Eigenschaften

CAS-Nummer

61267-81-0

Molekularformel

C9H17N2+

Molekulargewicht

153.24 g/mol

IUPAC-Name

3,7-dimethyl-7-aza-3-azoniabicyclo[3.3.1]non-2-ene

InChI

InChI=1S/C9H17N2/c1-10-4-8-3-9(5-10)7-11(2)6-8/h4,8-9H,3,5-7H2,1-2H3/q+1

InChI-Schlüssel

LANDZJSKBVWEFW-UHFFFAOYSA-N

Kanonische SMILES

CN1CC2CC(C1)C=[N+](C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.